![molecular formula C15H21BrCl2O2 B579939 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene CAS No. 503070-57-3](/img/structure/B579939.png)

2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene

Overview

Description

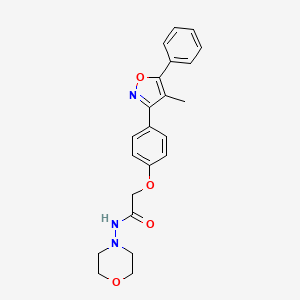

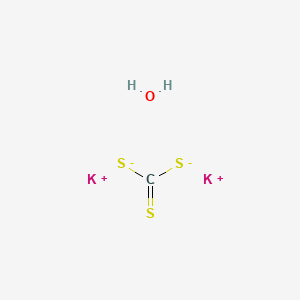

“2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene” is an organic compound with the molecular formula C15H21BrCl2O2 . It is used as an intermediate in the synthesis of Vilanterol Trifenatate , a long-acting β2 adrenergic receptor agonist .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a complex side chain containing bromine .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.335±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications

Cycloaddition Reactions and Chemical Synthesis

- Cycloaddition Reactions : This compound participates in cycloaddition reactions, such as the formation of dispiro[2.0.2.2]octanes, which are of interest in synthetic chemistry (Bottini & Cabral, 1978).

- Synthetic Ionophores : It is used in the synthesis of macrocycles that can extract specific metal cations, indicating potential applications in metal ion sensing or separation (Kumar, Singh, & Singh, 1992).

- Formation of Cyclopropane Derivatives : This compound is involved in the Blaise rearrangement for forming cyclopropane derivatives, a process significant in organic synthesis (Abe & Suehiro, 1982).

Polymer and Material Science

- Synthesis in Polymer Science : It is utilized in the synthesis of various polymers and copolymers, demonstrating its role in material science and polymer chemistry (Kharas et al., 2016).

- Formation of Macrocycles and Complexes : The compound is used in the Williamson ether synthesis for preparing macrocycles that form complexes with metal ions, suggesting applications in the development of new materials or catalysts (Baranová et al., 2017).

Nucleophilic Substitution Reactions

- Substitution Reactions : It is involved in nucleophilic substitution reactions, which are fundamental in organic chemistry and can lead to a variety of derivatives with potential applications (Lee et al., 1986).

Mechanism of Action

Target of Action

The primary target of 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene is the β2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung function.

Mode of Action

this compound acts as an agonist at the β2 adrenergic receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of the β2 adrenergic receptor leads to relaxation of bronchial smooth muscle, which results in bronchodilation .

Biochemical Pathways

Upon activation of the β2 adrenergic receptor, the G protein-coupled receptor stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to relaxation of bronchial smooth muscles .

Pharmacokinetics

It’s important to note that the compound’s solubility in different solvents, its stability at room temperature , and its molecular weight could influence these pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action result in prolonged bronchodilation . This can be beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation can help alleviate symptoms by improving airflow to the lungs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . For instance, the compound is stable at room temperature , which is crucial for its storage and handling.

Properties

IUPAC Name |

2-[2-(6-bromohexoxy)ethoxymethyl]-1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrCl2O2/c16-8-3-1-2-4-9-19-10-11-20-12-13-14(17)6-5-7-15(13)18/h5-7H,1-4,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLUHFHHUBIDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503070-57-3 | |

| Record name | 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)